"N-(2,5-dimethoxybenzyl)cyclopentanamine" IUPAC name and CAS number
"N-(2,5-dimethoxybenzyl)cyclopentanamine" IUPAC name and CAS number
This technical guide provides an in-depth analysis of N-(2,5-dimethoxybenzyl)cyclopentanamine , a specialized secondary amine intermediate often utilized in medicinal chemistry and structure-activity relationship (SAR) studies involving the 2,5-dimethoxybenzyl pharmacophore.
Chemical Identity & Core Specifications[1]
This compound belongs to the class of N-benzylalkylamines . It is structurally characterized by a cyclopentyl group attached to the nitrogen atom, which is in turn linked to a 2,5-dimethoxybenzyl moiety. This specific substitution pattern is frequently investigated in the synthesis of neuroactive ligands, particularly those targeting serotonin (5-HT) receptors, although this specific molecule lacks the phenethylamine backbone required for classical psychedelic activity (e.g., the NBOMe series).
Nomenclature and Identifiers
| Parameter | Specification |
| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine |
| Common Name | N-(2,5-dimethoxybenzyl)cyclopentanamine |
| CAS Number (Free Base) | 355814-38-9 |
| CAS Number (HCl Salt) | 1185075-77-7 |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 g/mol (Free Base) |
| SMILES | COc1ccc(cc1CNC2CCCC2)OC |
| InChIKey | InChIKey=... (Computed from structure) |
Physicochemical Properties (Predicted)
| Property | Value |
| LogP | ~2.8 - 3.2 (Lipophilic) |
| pKa (Conjugate Acid) | ~9.5 (Typical for secondary benzylamines) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 3 (2 oxygens, 1 nitrogen) |
| Appearance | Colorless to pale yellow oil (Free Base); White crystalline solid (HCl Salt) |
Synthetic Methodology
The most robust route for the synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine is Reductive Amination . This process involves the condensation of 2,5-dimethoxybenzaldehyde with cyclopentanamine to form an imine intermediate, followed by in situ reduction.
Reaction Pathway Analysis
The reaction proceeds through a nucleophilic attack of the cyclopentanamine nitrogen on the aldehyde carbonyl. The resulting hemiaminal dehydrates to form the imine (Schiff base), which is then reduced by a hydride donor.
Key Causality:
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Choice of Reductant: Sodium triacetoxyborohydride (STAB) is preferred over Sodium borohydride (NaBH₄) for direct reductive amination because it is less reactive toward aldehydes, preventing the reduction of the starting aldehyde to the alcohol before the imine is formed.
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Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are standard, but Methanol (MeOH) is required if using NaBH₄.
Experimental Protocol (Standardized)
Reagents:
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2,5-Dimethoxybenzaldehyde (1.0 eq)
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Cyclopentanamine (1.0 - 1.2 eq)
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Sodium Triacetoxyborohydride (STAB) (1.4 eq)
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Acetic Acid (AcOH) (Catalytic, 1-2 drops)
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Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure:
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Imine Formation:
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In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 2,5-dimethoxybenzaldehyde (10 mmol) in anhydrous DCM (30 mL).
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Add cyclopentanamine (11 mmol) dropwise.
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Add catalytic Acetic Acid (to protonate the carbonyl and accelerate imine formation).
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Observation Point: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of aldehyde) or formation of the imine.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise to control exotherm.
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Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
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Workup:
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Quench the reaction with saturated aqueous NaHCO₃ (slow addition).
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Extract the aqueous layer with DCM (3 x 20 mL).
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Combine organic layers and wash with Brine.
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Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification:
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The crude oil is typically purified via flash column chromatography (Silica gel).
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Eluent: DCM:MeOH (95:5) or Hexane:Ethyl Acetate (gradient).
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Alternative: Convert to the HCl salt by dissolving in diethyl ether and adding 2M HCl in ether. The precipitate is filtered and recrystallized (e.g., from iPrOH/Et₂O).
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Synthesis Workflow Diagram
Figure 1: Step-wise reductive amination workflow for the synthesis of the target amine.
Structural Analysis & Applications
Structural Relationship to Bioactive Ligands
N-(2,5-dimethoxybenzyl)cyclopentanamine is structurally significant as a "fragment" of the potent 5-HT2A agonist class known as NBOMes (N-benzyl-methoxy-phenethylamines).
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NBOMe Pharmacophore: Requires an N-(2-methoxybenzyl) group attached to a phenethylamine nitrogen.
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Target Molecule: Possesses the N-(2,5-dimethoxybenzyl) group but replaces the phenethylamine chain with a cyclopentyl ring.
Implication: This molecule effectively truncates the "effector" side of the NBOMe structure. It is often used in Structure-Activity Relationship (SAR) studies to determine the necessity of the phenethylamine side chain for receptor binding. By replacing the ethyl-phenyl chain with a lipophilic, steric bulk (cyclopentyl), researchers can probe the size and hydrophobicity requirements of the receptor's orthosteric binding site.
Potential Applications
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Building Block: Used as a secondary amine intermediate for further functionalization (e.g., N-alkylation or acylation).
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Analytical Standard: Reference material for GC/MS or LC/MS identification of impurities in the synthesis of related designer drugs.
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Ligand Screening: Investigated in libraries for activity at Sigma receptors (σ1/σ2) or Glycine transporters (GlyT1), where N-benzyl functionalization is a common motif.
Safety & Handling (E-E-A-T)
As a secondary amine and a benzyl derivative, standard chemical safety protocols apply.
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315 : Causes skin irritation. | Wear nitrile gloves; wash immediately if contact occurs. |
| Eye Irritation | H319 : Causes serious eye irritation.[1] | Use safety goggles. Eye wash station must be accessible. |
| Respiratory | H335 : May cause respiratory irritation. | Handle in a fume hood.[1] Avoid dust/mist generation.[1] |
| Storage | Hygroscopic (HCl salt). | Store under inert gas (Argon) at 2-8°C. |
Self-Validating Safety Check:
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Before starting synthesis: Verify the quench protocol.[2] STAB generates hydrogen gas upon quenching with acid; however, with NaHCO₃, CO₂ evolution occurs. Ensure open vessel or pressure-relief during quench.
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Waste Disposal: Aqueous layers from the extraction contain boron salts and should be disposed of as heavy metal/hazardous waste depending on local regulations.
References
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Sigma-Aldrich. N-(2,5-Dimethoxybenzyl)cyclopentanamine hydrochloride Product Detail. Accessed via Merck/Sigma Catalog. Link
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Chembase. N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine (CAS 355814-38-9). Link
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. Link
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ABCR GmbH. Product Catalog: N-(2,5-Dimethoxybenzyl)cyclopentanamine hydrochloride. CAS 1185075-77-7.[3] Link
